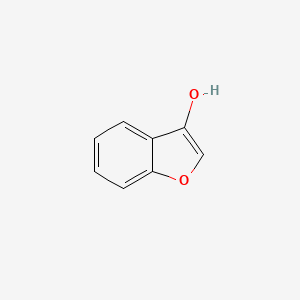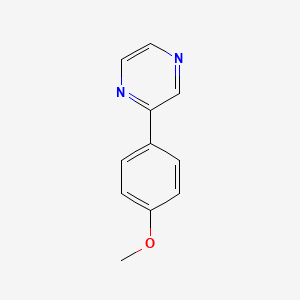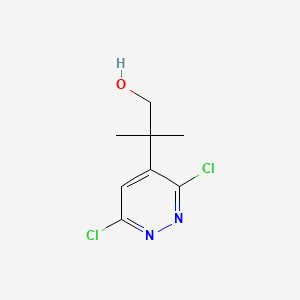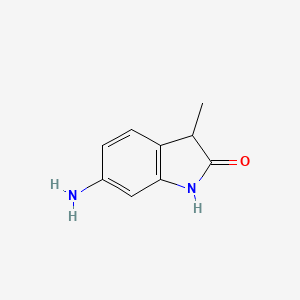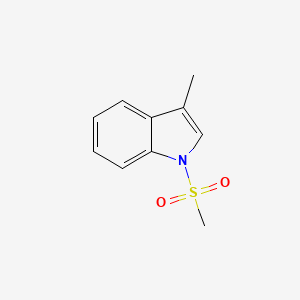
3-methyl-1-(methylsulfonyl)-1H-indole
描述
3-methyl-1-(methylsulfonyl)-1H-indole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MSI-1436 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学研究应用
3-methyl-1-(methylsulfonyl)-1H-indole has been studied for its potential applications in various fields. One of the significant applications of this compound is in cancer research. Studies have shown that 3-methyl-1-(methylsulfonyl)-1H-indole inhibits the growth of cancer cells by targeting the Wnt signaling pathway. This pathway is known to play a crucial role in the development and progression of cancer. In addition to cancer research, 3-methyl-1-(methylsulfonyl)-1H-indole has also been studied for its potential applications in obesity and diabetes research. Studies have shown that this compound can improve glucose tolerance and insulin sensitivity in obese and diabetic mice.
作用机制
The mechanism of action of 3-methyl-1-(methylsulfonyl)-1H-indole involves its interaction with the Wnt signaling pathway. This pathway plays a crucial role in the development and progression of cancer by promoting cell proliferation and survival. Studies have shown that 3-methyl-1-(methylsulfonyl)-1H-indole inhibits the Wnt signaling pathway by targeting the protein tyrosine phosphatase 1B (PTP1B) and glycogen synthase kinase-3β (GSK-3β) enzymes. These enzymes are known to be involved in the regulation of the Wnt signaling pathway.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-1-(methylsulfonyl)-1H-indole has several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 3-methyl-1-(methylsulfonyl)-1H-indole has been shown to improve glucose tolerance and insulin sensitivity in obese and diabetic mice. This compound has also been shown to reduce inflammation and oxidative stress in various animal models.
实验室实验的优点和局限性
One of the significant advantages of using 3-methyl-1-(methylsulfonyl)-1H-indole in lab experiments is its specificity towards the Wnt signaling pathway. This compound selectively targets the PTP1B and GSK-3β enzymes, which are known to be involved in the regulation of this pathway. In addition, 3-methyl-1-(methylsulfonyl)-1H-indole has been shown to have low toxicity and high stability, making it an ideal compound for lab experiments. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
未来方向
There are several future directions for the study of 3-methyl-1-(methylsulfonyl)-1H-indole. One of the significant future directions is the development of more potent and selective inhibitors of the Wnt signaling pathway. Another future direction is the study of the potential applications of this compound in other diseases such as Alzheimer's disease and Parkinson's disease. In addition, future studies could focus on the use of 3-methyl-1-(methylsulfonyl)-1H-indole in combination with other compounds to enhance its therapeutic potential.
Conclusion:
In conclusion, 3-methyl-1-(methylsulfonyl)-1H-indole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Future studies could focus on the development of more potent and selective inhibitors of the Wnt signaling pathway and the potential applications of this compound in other diseases.
属性
IUPAC Name |
3-methyl-1-methylsulfonylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-8-7-11(14(2,12)13)10-6-4-3-5-9(8)10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEQBSDHRVUYHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30616092 | |
| Record name | 1-(Methanesulfonyl)-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108665-97-0 | |
| Record name | 1-(Methanesulfonyl)-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



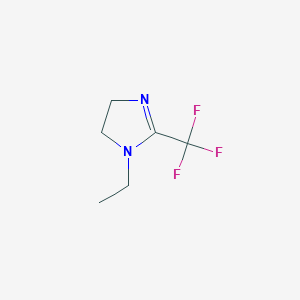
![3-Hydrazino-5,6-dihydrobenzo[h]cinnoline](/img/structure/B3345609.png)




